2-Methyl-4-(neopentylamino)phenol
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Overview
Description
2-Methyl-4-(neopentylamino)phenol is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.28536 g/mol . This compound is characterized by the presence of a phenol group substituted with a methyl group at the 2-position and a neopentylamino group at the 4-position. It is a derivative of phenol, which is known for its diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(neopentylamino)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide as the starting material, which undergoes substitution with a nucleophile under specific conditions . Another method involves the use of organometallic intermediates, such as organolithium reagents, which react with boron reagents to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(neopentylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.
Scientific Research Applications
2-Methyl-4-(neopentylamino)phenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(neopentylamino)phenol involves its interaction with specific molecular targets and pathways. As a phenolic compound, it may exert its effects through free radical scavenging and metal chelating properties . Additionally, it can modulate cell signaling pathways and gene expression, contributing to its pharmacological actions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-((phenylamino)methyl)phenol: Similar structure with a methoxy group instead of a methyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and dimethylaniline instead of neopentylamino.
Uniqueness
2-Methyl-4-(neopentylamino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the neopentylamino group enhances its steric and electronic characteristics, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(2,2-dimethylpropylamino)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9-7-10(5-6-11(9)14)13-8-12(2,3)4/h5-7,13-14H,8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHJGEAWNKWVOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NCC(C)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378755-92-0 |
Source
|
Record name | 4-[(2,2-dimethylpropyl)amino]-2-methylphenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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